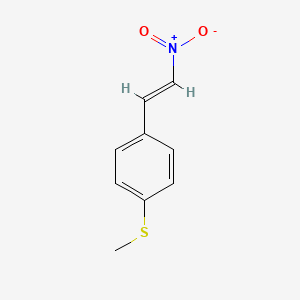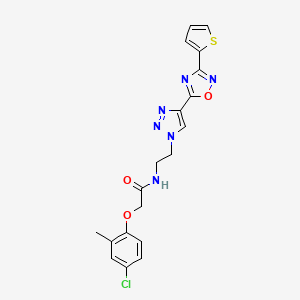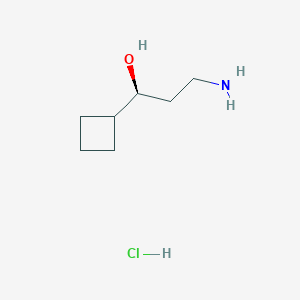
4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as those related to benzothiazoles and thiazolidinones, have shown a broad spectrum of biological activities. These compounds are integral in developing novel therapeutic agents, offering a promising foundation for rational drug design due to their diverse pharmacological properties. For example, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of thiophene derivatives in studying cancer-related applications (Ashby, Styles, Anderson, & Paton, 1978).
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, particularly those incorporating thiophene and thiazole rings, are pivotal in drug design. Their structural diversity and potential for biological activity make them suitable candidates for developing new drugs. For instance, 2-(thio)ureabenzothiazoles (TBT and UBT) have been reviewed for their potential as therapeutic agents, highlighting their significance in medicinal chemistry due to their broad spectrum of biological activities (Rosales-Hernández et al., 2022).
Applications in Optoelectronic Materials
The integration of heterocyclic fragments, such as quinazoline and pyrimidine, into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of such compounds beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents shows the ongoing interest in thiazole derivatives for therapeutic use. These studies aim to identify new compounds with improved efficacy and reduced side effects for treating various inflammatory and oxidative stress-related conditions (Raut et al., 2020).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-3-21(4-2)27(23,24)14-9-7-13(8-10-14)17(22)20-18-19-15(12-26-18)16-6-5-11-25-16/h5-12H,3-4H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWKMGNRFGGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)



